molecular formula C12H14F3NO B13344195 ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine

((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine

Cat. No.: B13344195
M. Wt: 245.24 g/mol
InChI Key: PKAJFGYOPJIIKO-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine features a tetrahydrofuran (THF) ring substituted at the 4-position with a 4-(trifluoromethyl)phenyl group and a methanamine group at the 2-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing effects, which may improve bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

[(2R,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7,16H2/t9-,11+/m0/s1

InChI Key

PKAJFGYOPJIIKO-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CN)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CN)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Approaches

The synthesis of ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine typically involves multiple steps with careful attention to stereochemical control. Several key synthetic routes have been developed to prepare this compound with high stereoselectivity and yield.

Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran core structure is a critical step in the synthesis. This typically begins with appropriate precursors that can be cyclized to form the five-membered ring with the desired stereochemistry at the 2 and 4 positions.

One common approach involves starting with tetrahydrofuran-2-carboxylic acid, which serves as a key building block. This compound can be modified through various transformations to introduce the necessary substituents and stereochemistry. The carboxylic acid group can be converted to the methanamine functionality through a series of reactions including esterification, reduction, and amination.

Stereoselective Synthesis

Achieving the specific (2R,4R) stereochemistry requires careful control of reaction conditions. Several methods have been employed:

  • Asymmetric hydrogenation using chiral catalysts
  • Stereoselective cyclization reactions
  • Resolution of racemic mixtures
  • Use of chiral auxiliaries to direct stereochemistry

For instance, the enantioselective hydrogenation of appropriate precursors using chiral ligands such as (S)-MeO-Biphep (L17a) has been demonstrated to produce high stereoselectivity in similar compounds.

Key Synthetic Steps

Esterification of Tetrahydrofuran-2-carboxylic Acid

A common first step in the synthesis pathway involves the esterification of tetrahydrofuran-2-carboxylic acid. This reaction can be performed using various conditions:

Reagents Conditions Yield Notes
Ethanol, H₂SO₄ Reflux, 16h 91% Requires extraction with diethyl ether and washing with NaHCO₃
Ethanol, H₂SO₄ 80°C, 6h Not specified Purification by silica gel column chromatography
Ethanol, SOCl₂ 0-20°C, 2h 96% Produces ethyl tetrahydrofuran-2-carboxylate

The esterification reaction typically proceeds through the following mechanism:

  • Protonation of the carboxylic acid carbonyl by the acid catalyst
  • Nucleophilic attack by the alcohol
  • Proton transfer and loss of water
  • Deprotonation to form the ester

Introduction of the Trifluoromethylphenyl Group

The incorporation of the 4-(trifluoromethyl)phenyl group at the 4-position of the tetrahydrofuran ring requires specific reaction conditions to ensure the correct stereochemistry. This can be achieved through:

  • Grignard reactions with appropriate precursors
  • Cross-coupling reactions (e.g., Suzuki coupling) using palladium catalysts
  • Nucleophilic substitution reactions with activated substrates

The choice of method depends on the availability of starting materials and the desired stereochemical outcome.

Conversion to the Methanamine Functionality

The transformation of the carboxylic acid or ester functionality to the methanamine group typically involves:

  • Reduction of the ester to an alcohol using reducing agents such as LiAlH₄ or NaBH₄
  • Conversion of the alcohol to a leaving group (e.g., mesylate or tosylate)
  • Nucleophilic substitution with azide
  • Reduction of the azide to the primary amine

Alternatively, the amide formation followed by reduction can also be employed:

  • Conversion of the ester to an amide
  • Reduction of the amide to the amine using strong reducing agents

Specific Synthetic Protocols

Brønsted Acid-Promoted Tautomerization Method

This method involves the use of a Brønsted acid to promote tautomerization of appropriate precursors, followed by enantioselective hydrogenation. The key to success in this approach is capturing the active tautomeric form before hydrogenation.

The reaction proceeds with high enantioselectivity when using chiral ligands such as (S)-MeO-Biphep. This approach has been successfully applied to synthesize various substituted heterocycles with excellent enantioselectivity (up to 95-96% ee).

Chiral Ligand-Mediated Asymmetric Hydrogenation

For the synthesis of compounds with similar structural features, asymmetric hydrogenation using chiral ligands has proven effective. The following ligands have been successfully employed:

  • (S)-MeO-Biphep (L17a)
  • JosiPhos (L21a)
  • Walphos-type ligands (L22b)

These ligands create a chiral environment around the metal center, allowing for facial selectivity during the hydrogenation process, which is crucial for obtaining the desired stereochemistry.

Multi-Step Synthesis with Stereochemical Control

A comprehensive approach to synthesizing this compound involves multiple steps with careful control of reaction conditions:

  • Preparation of the tetrahydrofuran core with appropriate functionalization
  • Introduction of the trifluoromethylphenyl group with stereochemical control
  • Functional group transformations to install the methanamine moiety
  • Purification and stereochemical verification

The synthesis requires careful monitoring using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure high yields and purity.

Analytical Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the hydrogen environments in the molecule. Key signals include:

  • Protons on the tetrahydrofuran ring
  • Aromatic protons of the trifluoromethylphenyl group
  • Methylene protons adjacent to the amine group

¹³C NMR and ¹⁹F NMR are also essential for confirming the structure, particularly for identifying the trifluoromethyl group.

Mass Spectrometry

Mass spectrometry can confirm the molecular weight of the compound (245.24 g/mol) and provide fragmentation patterns characteristic of the structural features.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with chiral columns can be used to determine the enantiomeric purity of the compound, which is crucial for confirming the (2R,4R) stereochemistry.

Structural Properties

Property Value
Molecular Formula C₁₂H₁₄F₃NO
Molecular Weight 245.24 g/mol
IUPAC Name [(2R,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine
Stereochemistry (2R,4R) configuration

Reaction Mechanisms and Considerations

Stereochemical Control Mechanisms

The achievement of the specific (2R,4R) stereochemistry requires understanding the mechanisms that control stereoselectivity:

Critical Reaction Parameters

Several factors significantly influence the success of the synthesis:

  • Temperature : Affects reaction rates and selectivity
  • Solvent Choice : Impacts solubility, reaction rates, and stereoselectivity
  • Catalyst Loading : Determines efficiency and stereoselectivity
  • Reaction Time : Critical for optimizing yield while minimizing side reactions
  • pH Control : Essential for certain transformations, particularly those involving amine functionalities

The preparation of this compound involves sophisticated synthetic strategies with careful attention to stereochemical control. Key approaches include esterification of tetrahydrofuran-2-carboxylic acid, introduction of the trifluoromethylphenyl group, and conversion to the methanamine functionality.

The synthesis requires precise control of reaction conditions, including temperature, solvent choice, and catalyst selection. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for confirming the structure and stereochemical purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group.

    Reduction: Reduction reactions could target the trifluoromethylphenyl group or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, especially involving the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could lead to a fully saturated compound.

Scientific Research Applications

Chemistry

In organic synthesis, ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine can be used as a building block for more complex molecules.

Biology

The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine

In medicinal chemistry, it could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.

Industry

The compound might find applications in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action for ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Fluorinated Phenylmethanamines
  • [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine (CAS 202522-22-3):

    • Structure : Lacks the THF ring but shares the trifluoromethyl and fluoro substituents on the phenyl group.
    • Molecular Weight : 193.14 g/mol (vs. higher for the target compound due to the THF moiety).
    • Properties : Increased lipophilicity from -CF₃ and -F groups, similar to the target compound, but reduced rigidity due to the absence of the THF scaffold .
  • (4-(Thiophen-2-yl)phenyl)methanamine (18) :

    • Structure : Replaces -CF₃ with a thiophene ring.
    • Synthesis : Synthesized via LiAlH₄ reduction of a nitrile precursor.
    • Applications : Used in optoelectronic materials; the thiophene group introduces π-conjugation, differing from the electron-withdrawing -CF₃ group in the target compound .
(b) Cyclopropane and Cyclopropyl Derivatives
  • Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride: Structure: Cyclopropyl group replaces the THF ring. Stereochemistry: Exists as (R)- and (S)-enantiomers (CAS 1263094-18-3 and 1263094-36-5).

Tetrahydrofuran-Based Analogs

(a) (R)-Tetrahydrofuran-2-yl-methylamine (CAS 7202-43-9):
  • Structure : Simplest analog, lacking the 4-(trifluoromethyl)phenyl group.
  • Molecular Weight : 101.1 g/mol (vs. ~275–300 g/mol estimated for the target compound).
  • Properties : Lower lipophilicity and metabolic stability due to the absence of -CF₃. Used as a chiral building block in asymmetric synthesis .
(b) (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (CAS 13605-56-6):
  • Structure : Features a benzyl group and THF-methylamine.
  • Applications : Reported in pharmaceutical intermediates; the benzyl group may enhance aromatic interactions in receptor binding compared to -CF₃ .

Biological Activity

((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H14F3N
  • Molecular Weight : 251.25 g/mol

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.

Research indicates that this compound may interact with several biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest antibacterial properties against various pathogens.

Antimicrobial Properties

A study indicated that compounds with similar structures exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL . This suggests that this compound may possess similar antimicrobial efficacy.

Anticancer Activity

Research into the anticancer properties of related tetrahydrofuran derivatives revealed their ability to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating moderate potency . Such findings highlight the potential for further exploration of this compound in cancer therapeutics.

Case Study 1: Antibacterial Efficacy

In a comparative study, a series of tetrahydrofuran derivatives were tested for antibacterial activity. The results showed that compounds with the trifluoromethyl substitution exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-substituted counterparts .

Case Study 2: Anticancer Screening

A focused screening of tetrahydrofuran derivatives for anticancer properties demonstrated that certain analogs significantly inhibited the growth of A549 lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Data Tables

Activity Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialE. coli62.5 µg/mL
AntibacterialS. aureus78.12 µg/mL
AnticancerHeLa226 µg/mL
AnticancerA549242.52 µg/mL

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine, and how do reaction conditions influence enantiomeric purity?

  • The compound’s stereoselective synthesis typically involves asymmetric catalysis or chiral starting materials. For example, tetrahydrofuran rings are often constructed via cyclization of diols or epoxide intermediates under acidic or basic conditions . The trifluoromethylphenyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, with palladium catalysts and boronic acid derivatives . Enantiomeric purity is highly sensitive to reaction temperature, solvent polarity, and catalyst choice (e.g., chiral ligands like BINAP). Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical to achieving >98% enantiomeric excess .

Q. What analytical techniques are recommended for characterizing the structural and stereochemical integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying the tetrahydrofuran ring conformation and amine proton environment. The deshielding effect of the trifluoromethyl group on aromatic protons is a key diagnostic marker .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to confirm enantiopurity .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ ion for C13_{13}H15_{15}F3_3NO: calculated 258.11) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How does the compound’s solubility and stability profile impact experimental design in biological assays?

  • The compound’s low solubility in aqueous buffers (due to the hydrophobic trifluoromethyl group) necessitates the use of co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations. Stability studies in PBS (pH 7.4) at 37°C should precede assays to rule out hydrolysis of the tetrahydrofuran ring or amine oxidation. LC-MS monitoring at 24-hour intervals is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

  • Discrepancies often arise from variations in assay conditions (e.g., cell line-specific expression of target receptors) or compound aggregation. Mitigation strategies include:

  • Dose-response curves : Confirm activity across a wide concentration range (nM to μM).
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cell-based functional readouts (e.g., cAMP accumulation).
  • Solubility controls : Use dynamic light scattering (DLS) to detect aggregates .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising target binding affinity?

  • Structural modifications : Replace the primary amine with a methyl group (as seen in N-methyl derivatives) to reduce oxidative deamination .
  • Deuterium incorporation : Replace labile hydrogens on the tetrahydrofuran ring to slow CYP450-mediated metabolism .
  • In silico modeling : Predict metabolic hotspots using software like Schrödinger’s Metabolite and prioritize stable analogs .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethyl group in target engagement?

  • Synthesize analogs with substituents of varying electronic and steric profiles (e.g., -CF3_3, -Cl, -OCH3_3) at the 4-phenyl position.
  • Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Computational docking (e.g., AutoDock Vina) can map interactions between the -CF3_3 group and hydrophobic binding pockets .

Q. What methodologies are suitable for investigating enantiomer-specific pharmacological effects?

  • Enantiomer separation : Use preparative chiral chromatography to isolate (2R,4R) and (2S,4S) forms .
  • In vivo pharmacokinetics : Compare AUC, t1/2t_{1/2}, and tissue distribution in rodent models.
  • Target engagement assays : Measure differences in IC50_{50} values between enantiomers using radioligand displacement .

Q. How can crystallographic data resolve uncertainties in the compound’s binding mode with proteins?

  • Co-crystallize the compound with its target protein (e.g., a GPCR or kinase) using vapor diffusion methods.
  • High-resolution (≤2.0 Å) X-ray diffraction data can reveal hydrogen bonding between the amine group and conserved residues (e.g., Asp113 in aminergic receptors) and van der Waals interactions with the trifluoromethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.